2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid: is a fluorinated organic compound with the molecular formula C11H7F2NO2. This compound is characterized by the presence of two fluorine atoms and an isoquinoline moiety, making it a unique and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid typically involves the reaction of isoquinoline derivatives with difluoroacetic acid. One common method includes the use of α,α-difluorophenylacetic acid as a substrate, which undergoes radical cascade cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or other groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid is unique due to the presence of the isoquinoline moiety, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H7F2NO2 |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2,2-difluoro-2-isoquinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H,(H,15,16) |
InChI Key |
JLBQCTNEEJLQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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